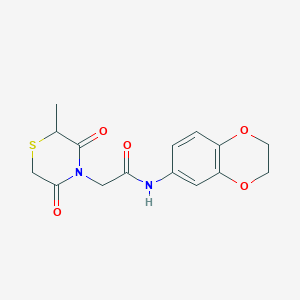
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(2-methyl-3,5-dioxothiomorpholin-4-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(2-methyl-3,5-dioxothiomorpholin-4-yl)acetamide is a useful research compound. Its molecular formula is C15H16N2O5S and its molecular weight is 336.36. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(2-methyl-3,5-dioxothiomorpholin-4-yl)acetamide is a compound of significant interest due to its potential biological activities. This article explores its synthesis, biological properties, and therapeutic potential based on recent research findings.
Synthesis of the Compound
The synthesis of this compound typically involves the reaction of 2,3-dihydrobenzo[1,4]-dioxin derivatives with various acetamide derivatives. The general synthesis pathway can be outlined as follows:
- Starting Material : 2,3-Dihydrobenzo[1,4]-dioxin-6-amine is reacted with a suitable acyl chloride or anhydride.
- Formation of Acetamide : The reaction proceeds in the presence of a base (e.g., sodium carbonate) to afford the desired acetamide derivative.
- Characterization : The synthesized compound is characterized using techniques such as IR spectroscopy and NMR spectroscopy to confirm its structure.
Enzyme Inhibition
Recent studies have highlighted the compound's inhibitory effects on key enzymes associated with metabolic disorders and neurodegenerative diseases:
- α-Glucosidase Inhibition : This enzyme is crucial in carbohydrate metabolism. The compound exhibited substantial inhibitory activity against yeast α-glucosidase, suggesting potential use in managing type 2 diabetes mellitus (T2DM) by controlling postprandial blood glucose levels .
- Acetylcholinesterase (AChE) Inhibition : While the compound showed weaker inhibition against AChE compared to α-glucosidase, its activity suggests potential applications in Alzheimer’s disease therapy .
Cytotoxicity and Anticancer Activity
The compound's structural features indicate potential anticancer properties:
- Cell Line Studies : Preliminary in vitro studies demonstrated that derivatives of this compound exhibited cytotoxic effects against various cancer cell lines, including breast carcinoma (MCF-7) and hepatocellular carcinoma (HepG2). The half-maximal effective concentration (EC50) values were significantly lower than those of standard chemotherapeutics like doxorubicin .
- Mechanism of Action : The anticancer activity appears to be mediated through apoptosis induction and cell cycle arrest mechanisms. Studies indicated that compounds with similar structural motifs exhibited increased caspase activation, leading to programmed cell death in cancer cells .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be analyzed through SAR studies:
| Structural Feature | Biological Activity Impact |
|---|---|
| Benzodioxane moiety | Enhances enzyme inhibition |
| Thiomorpholine ring | Contributes to cytotoxicity |
| Acetamide functional group | Modulates binding affinity to targets |
Case Studies and Research Findings
Several studies have documented the biological activities of related compounds:
- Inhibitory Effects on Enzymes : A study reported that derivatives based on the benzodioxane moiety showed promising inhibition against both α-glucosidase and AChE .
- Cytotoxicity Against Cancer Cells : Compounds with similar structures were tested against multiple cancer cell lines, showing significant cytotoxicity with low toxicity to normal cells .
- Molecular Docking Studies : Computational studies have supported the observed biological activities by predicting strong binding interactions between the compound and target enzymes based on their structural conformations .
属性
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(2-methyl-3,5-dioxothiomorpholin-4-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O5S/c1-9-15(20)17(14(19)8-23-9)7-13(18)16-10-2-3-11-12(6-10)22-5-4-21-11/h2-3,6,9H,4-5,7-8H2,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKEAGXHFOZOHTK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)N(C(=O)CS1)CC(=O)NC2=CC3=C(C=C2)OCCO3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














